molecular formula C8H9N5O2 B13532575 Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13532575
M. Wt: 207.19 g/mol
InChI Key: ZSSQFFZJIPCCKK-UHFFFAOYSA-N
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Description

Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a nitrogen-rich heterocyclic compound characterized by a fused triazolo-pyrimidine core. The molecule features a methyl ester group at position 6, a methyl substituent at position 5, and an amino group at position 7 (Figure 1). This scaffold is synthesized via multicomponent Biginelli-like reactions or catalytic protocols using additives such as 4,4'-trimethylenedipiperidine (TMDP) in eco-friendly solvents like water/ethanol mixtures . Its structural versatility and electron-rich nature make it a candidate for pharmaceutical and agrochemical applications, though specific biological data for this derivative remain underexplored in the provided evidence.

Properties

Molecular Formula

C8H9N5O2

Molecular Weight

207.19 g/mol

IUPAC Name

methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C8H9N5O2/c1-4-5(7(14)15-2)6(9)13-8(12-4)10-3-11-13/h3H,9H2,1-2H3

InChI Key

ZSSQFFZJIPCCKK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1C(=O)OC)N

Origin of Product

United States

Chemical Reactions Analysis

Alkylation and Acylation at the Amino Group

The primary amino group at position 7 undergoes alkylation and acylation to yield derivatives with modified electronic and steric properties:

Reaction TypeReagents/ConditionsProductsKey Features
AlkylationAlkyl halides (e.g., CH₃I, C₂H₅Br) in polar aprotic solvents (DMF, DMSO) with K₂CO₃ as base, 60–80°C N-alkylated derivatives (e.g., 7-(alkylamino)-5-methyl-triazolo-pyrimidines)Enhanced lipophilicity; potential for improved pharmacokinetics .
AcylationAcetyl chloride, benzoyl chloride in pyridine or Et₃N, room temperature N-acylated derivatives (e.g., 7-acetamido-5-methyl-triazolo-pyrimidines)Stabilizes the amino group against oxidation; modulates hydrogen-bonding capacity .

Ester Hydrolysis and Functionalization

The methyl ester at position 6 is susceptible to hydrolysis and subsequent derivatization:

Reaction TypeReagents/ConditionsProductsApplications
Acidic Hydrolysis6M HCl, reflux, 12–24 hrs 6-Carboxylic acid derivativePrecursor for amide/peptide coupling in drug design .
Basic HydrolysisNaOH (aq.), ethanol, 60°C, 6 hrs 6-Carboxylate saltImproves water solubility for biological assays .
Ester ExchangeROH (e.g., ethanol, benzyl alcohol) with H₂SO₄ catalyst, 80°CAlternate esters (e.g., ethyl, benzyl esters)Tunes solubility and bioavailability.

Oxidation and Reduction Reactions

The methyl group at position 5 and the triazole core participate in redox transformations:

Reaction TypeReagents/ConditionsProductsMechanistic Notes
Oxidation of Methyl GroupKMnO₄ in H₂SO₄, 100°C5-Carboxylic acid derivativeProceeds via radical intermediates; over-oxidation risks require careful stoichiometry.
Nitro Group Reduction (if present)H₂/Pd-C or NH₄HCO₂ in ethanol, reflux 7-Amino derivatives (from nitro precursors)Critical for synthesizing bioactive intermediates .

Cross-Coupling Reactions

The triazolo-pyrimidine core enables regioselective cross-coupling for structural diversification:

Reaction TypeCatalysts/ConditionsProductsSelectivity
Suzuki-MiyauraPd(PPh₃)₄, arylboronic acids, K₂CO₃, DMF/H₂O, 80°C 7-Aryl-substituted derivativesHigh regiocontrol at position 7 due to electron-rich triazole ring .
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl halides, 100°C N-arylated products (e.g., 7-(aryl)amino derivatives)Enables late-stage functionalization for SAR studies .

Condensation and Cyclization

The compound serves as a scaffold for constructing fused heterocycles:

Reaction TypeReagents/ConditionsProductsKey Findings
Biginelli-like CondensationAldehydes, β-ketoesters, ionic liquid ([BMIM]BF₄), 120°C Dihydrotriazolo-pyrimidines (e.g., ethyl 2-amino-5-methyl-7-phenyl derivatives)Regioselectivity driven by steric and electronic effects of substituents .
Microwave-Assisted CyclizationEnaminonitriles, benzohydrazides, MW irradiation, solvent-freeFused triazolo-pyrimidines with extended π-systemsEco-friendly method with >85% yield and reduced reaction time.

Interaction with Biological Targets

Functionalization impacts binding to therapeutic targets:

DerivativeTargetMechanismBiological Activity
7-Acylated analogsInfluenza PA-PB1 polymerase subunitsDisrupts protein-protein interaction via H-bonding with PA cavity Anti-influenza activity (IC₅₀ = 2–10 μM) .
6-Carboxamide derivativesDNA-PK kinaseBinds ATP-binding pocket, inhibits DSB repair Radiosensitizer in cancer therapy .

Scientific Research Applications

Methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidines class that has a triazole ring fused to a pyrimidine structure and is characterized by methyl and amino groups at specific locations on the ring. The compound, which has the molecular formula C₈H₈N₄O₂, has received considerable interest in medicinal chemistry for its potential biological activities.

General Applications

  • Medicinal Chemistry Methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is significant in medicinal chemistry because it can be modified to produce derivatives with improved biological activity and physicochemical characteristics. Because of its diverse biological activities, it is a good candidate for pharmacological research.
  • Development of Anticancer Drugs Many anticancer medications on the market today incorporate the 1,2,4-triazole moiety, and research has shown that derivatives of thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidines have anticancer properties .

Reactivity

The compound's chemical reactivity is a result of its functional groups and allows for structural modification, potentially leading to altered physicochemical properties or enhanced biological activity.

Biological Activities

Methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits various biological activities:

  • Inhibiting viral polymerases
  • Potential as a kinase inhibitor

Interaction Studies

Interaction studies have focused on understanding how methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate interacts with biological targets.

Structural Similarities and Notable Examples

Methyl 7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate shares structural similarities with several other compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class:

Compound NameBiological Activity
5-Methyl-7-amino-[1,2,4]triazolo(1,5-a)pyrimidineAntiviral
Ethyl 5-amino-1H-[1,2,4]triazole-3-carboxylateAnticancer
Methyl 5-methyl-7-[2-(trifluoromethyl)phenyl]-4H-[1,2,4]-triazolo(1,5-a)pyrimidineAntimicrobial

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Triazolo-Pyrimidine Core

Carboxylate Esters vs. Carboxamides
  • Carboxylate Esters :
    Methyl and ethyl esters at position 6 are common. For example:

    • Ethyl 5-propyl-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (C16H17N5O2): Features a pyridinyl group at position 7 and a propyl group at position 5, synthesized via regioselective Biginelli-like reactions. Molecular weight: 311.34 g/mol .
    • Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate : Exhibits dihydro character at positions 4 and 7, with methoxy and phenyl substituents. Molecular weight: 406.44 g/mol .
  • For example: 2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide: Synthesized via a three-component reaction involving aldehydes, triazole-3,5-diamine, and acetoacetamides. Demonstrated antiproliferative activity in preliminary assays .
Substituent Position and Regioselectivity
  • 5-Methyl vs. 7-Methyl Derivatives: Ethyl 2-amino-5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (8): Methyl at position 5, phenyl at position 5. Synthesized under ionic liquid conditions . Ethyl 2-amino-7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (9): Methyl at position 7, phenyl at position 3. Generated under acidic conditions, highlighting the role of reaction environment in regioselectivity .
Functional Group Modifications
  • Molecular weight: 237.22 g/mol . 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Chlorine at position 7 introduces electrophilic reactivity. Molecular weight: 168.58 g/mol .

Biological Activity

Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H8N4O2C_8H_8N_4O_2 and features a triazole ring fused to a pyrimidine structure. The presence of functional groups such as an amino group and a carboxylate enhances its reactivity and solubility, making it a candidate for various pharmacological studies.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Research indicates that derivatives of this compound show moderate antimicrobial effects against pathogenic bacteria and fungi. For instance, one study reported that specific derivatives exhibited potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
  • Antiviral Activity : The compound has demonstrated potential in inhibiting viral polymerases. It has been specifically noted for its ability to disrupt the RNA polymerase heterodimerization in influenza viruses, which is crucial for viral replication .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cell lines, revealing promising results in terms of selective toxicity against cancer cells while sparing normal cells .

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Efficient methods include one-step reactions involving 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones. These methods emphasize high yield and regioselectivity in the synthesis process .

Case Study 1: Antimicrobial Efficacy

A study evaluated several derivatives of this compound for their antimicrobial properties. The results showed that certain derivatives had significant activity against both gram-positive and gram-negative bacteria. The most active derivative exhibited an MIC comparable to established antibiotics like ciprofloxacin .

Case Study 2: Antiviral Mechanism

Another research focused on the antiviral mechanism of this compound against influenza A virus. Molecular docking studies revealed that it binds effectively to the PA-PB1 interface of the viral polymerase complex. The binding interactions were characterized by multiple hydrogen bonds and hydrophobic interactions that stabilize the compound within the active site .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds within the [1,2,4]triazolo[1,5-a]pyrimidine class along with their biological activities:

Compound NameStructureBiological Activity
5-Methyl-7-amino-[1,2,4]triazolo(1,5-a)pyrimidineStructureAntiviral
Ethyl 5-amino-1H-[1,2,4]triazole-3-carboxylateStructureAnticancer
Methyl 5-methyl-7-[2-(trifluoromethyl)phenyl]-4H-[1,2,4]-triazolo(1,5-a)pyrimidineStructureAntimicrobial

Q & A

Q. What are the standard synthetic protocols for Methyl7-amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

The synthesis typically involves a multicomponent reaction (MCR) using aminotriazole derivatives, aldehydes, and ethyl 3-oxobutanoate. A common protocol involves refluxing 3,5-diaminotriazole with diethyl ethoxymethylenemalonate in glacial acetic acid, followed by purification via filtration and washing with cold solvents . Catalytic methods using TMDP (trimethylenedipiperidine) in ethanol/water (1:1 v/v) are also effective but require careful handling due to TMDP's toxicity .

Q. How is the compound characterized post-synthesis?

Characterization employs 1H^1 \text{H} and 13C^{13} \text{C} NMR spectroscopy (400 MHz), FT-IR for functional group analysis, and microanalytical techniques (e.g., CHNS elemental analysis). Melting points are determined using a Büchi apparatus, and TLC (silica gel plates) monitors reaction progress and purity .

Q. What solvent systems are optimal for synthesis?

Ethanol/water mixtures (1:1 v/v) are preferred for TMDP-catalyzed reactions due to their ability to dissolve reactants while maintaining catalytic efficiency. Solvent choice impacts reaction yield and purity, with ethanol/water providing a balance between solubility and safety .

Q. What catalysts are commonly used, and what are their handling considerations?

TMDP is widely used but requires strict safety protocols due to high toxicity and regulatory restrictions in some regions. Piperidine alternatives are limited due to their controlled substance status in certain countries . Catalytic systems should be selected based on availability, safety, and compatibility with reaction conditions.

Advanced Research Questions

Q. How can regioselectivity be controlled during synthesis?

Regioselective synthesis of triazolo[1,5-a]pyrimidine derivatives is achieved via Biginelli-like MCRs under ionic liquid or acidic conditions. For example, ethyl 2-amino-5-methyl-7-phenyl derivatives are synthesized using benzaldehyde and ethyl 3-oxobutanoate in ionic liquids, while dihydro analogues require acidic conditions . Reaction parameters (solvent, catalyst, temperature) must be systematically optimized to favor specific regioisomers.

Q. How should contradictions in spectral data during characterization be resolved?

Cross-validation using complementary techniques is critical. For instance, discrepancies in 1H^1 \text{H} NMR signals (e.g., aromatic proton splitting) can be resolved via 13C^{13} \text{C}-DEPT or 2D-COSY experiments. Purity must be confirmed via TLC and melting point consistency . Impurities from side reactions (e.g., incomplete cyclization) require column chromatography or recrystallization .

Q. What strategies mitigate side reactions or impurities in large-scale synthesis?

Side reactions (e.g., over-oxidation or byproduct formation) are minimized by controlling stoichiometry, reaction time, and temperature. Cold ether washing removes unreacted starting materials, while silica gel chromatography isolates pure products. Process optimization via DOE (Design of Experiments) is recommended for scalability .

Q. How can the compound’s bioactivity be evaluated in preclinical models?

Triazolo[1,5-a]pyrimidine derivatives exhibit coronary vasodilating and antihypertensive activity. In vitro assays (e.g., enzyme inhibition) and in vivo cardiovascular models (e.g., rat aortic relaxation studies) are used. Structural analogs like 8-tert-butyl-7,8-dihydro derivatives show potency comparable to trapidil, a known vasodilator .

Q. What mechanistic insights exist for cyclization reactions in triazolo[1,5-a]pyrimidine synthesis?

Cyclization proceeds via nucleophilic attack of the aminotriazole’s amino group on the activated carbonyl of ethoxymethylenemalonate, forming the fused triazole-pyrimidine ring. Intermediate isolation (e.g., dihydro derivatives) and 1H^1 \text{H}-NMR monitoring of reaction aliquots provide mechanistic clarity .

Q. How are computational methods applied to predict reactivity or bioactivity?

While not directly addressed in the evidence, QSAR (Quantitative Structure-Activity Relationship) models can predict bioactivity by correlating substituent effects (e.g., electron-withdrawing groups at C-5/C-7) with pharmacological outcomes. DFT studies on transition states may explain regioselectivity in MCRs .

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